molecular formula C17H24FNO3 B13156633 Tert-butyl 4-(4-fluoro-3-methylphenyl)-3-hydroxypiperidine-1-carboxylate

Tert-butyl 4-(4-fluoro-3-methylphenyl)-3-hydroxypiperidine-1-carboxylate

Cat. No.: B13156633
M. Wt: 309.4 g/mol
InChI Key: BDXLZEAAMJWEFD-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-fluoro-3-methylphenyl)-3-hydroxypiperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position, a hydroxyl group at the 3-position, and a 4-fluoro-3-methylphenyl substituent at the 4-position. This structure is characteristic of intermediates used in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and other bioactive molecules. The tert-butyl carbamate group enhances solubility and stability, while the fluorinated aromatic ring and hydroxyl group contribute to specific electronic and steric properties critical for target binding .

For example, tert-butyl piperidine carboxylates are often synthesized via nucleophilic substitution or coupling reactions, followed by Boc protection (tert-butoxycarbonyl) . The 4-fluoro-3-methylphenyl group likely influences pharmacokinetic properties, such as metabolic stability and membrane permeability, similar to other fluorinated aromatic systems in drug discovery .

Properties

Molecular Formula

C17H24FNO3

Molecular Weight

309.4 g/mol

IUPAC Name

tert-butyl 4-(4-fluoro-3-methylphenyl)-3-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C17H24FNO3/c1-11-9-12(5-6-14(11)18)13-7-8-19(10-15(13)20)16(21)22-17(2,3)4/h5-6,9,13,15,20H,7-8,10H2,1-4H3

InChI Key

BDXLZEAAMJWEFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2CCN(CC2O)C(=O)OC(C)(C)C)F

Origin of Product

United States

Preparation Methods

Synthesis of Boc-Protected 4-Fluoropiperidine Intermediates

A common intermediate in the synthesis is tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate, which can serve as a precursor for further functionalization.

Example procedure:

  • Starting from 1-tert-butyl 4-methylenepiperidine, selective fluorination is achieved using triethylamine trihydrofluoride (Et3N·3HF) and N-bromosuccinimide (NBS) in dichloromethane at 0°C, yielding tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate with a 92% yield as a colorless oil.

  • This intermediate can be further manipulated to introduce the hydroxy group at the 3-position through oxidation or nucleophilic substitution strategies.

Introduction of the 3-Hydroxy Group

The 3-hydroxy group is typically introduced via oxidation of a suitable precursor or by nucleophilic substitution on a 3-substituted piperidine intermediate.

  • For example, oxidation of tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate with Dess-Martin periodinane in dichloromethane at room temperature under inert atmosphere produces tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate, which can be further transformed.

  • The hydroxy group installation often requires careful control of reaction temperature and atmosphere to prevent side reactions.

Attachment of the 4-(4-Fluoro-3-Methylphenyl) Substituent

The aryl substituent is introduced typically via nucleophilic aromatic substitution or cross-coupling reactions on the piperidine ring.

  • Literature reports describe the use of halogenated piperidine intermediates reacting with aryl nucleophiles or organometallic reagents to install the 4-(4-fluoro-3-methylphenyl) group.

  • Reaction conditions often involve palladium-catalyzed cross-coupling or SNAr reactions under mild to moderate temperatures.

Final Deprotection and Purification

  • The tert-butyl carbamate protecting group is stable under many reaction conditions but can be removed if needed by treatment with trifluoroacetic acid (TFA) at 0°C to room temperature, followed by purification steps such as recrystallization or chromatography.

Data Tables Summarizing Key Steps

Step Starting Material Reagents & Conditions Product Yield Notes
Fluorination & Bromination 1-tert-butyl 4-methylenepiperidine Et3N·3HF (2.5 eq), NBS (1.5 eq), CH2Cl2, 0°C to RT, 3h tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate 92% Colorless oil, used crude for next step
Oxidation of 3-hydroxy tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate Dess-Martin periodinane, CH2Cl2, RT, inert atmosphere tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate Not specified Yellow solid, careful workup required
Arylation (example) Halogenated piperidine intermediate Pd-catalyst, arylboronic acid, base, solvent, moderate temp tert-butyl 4-(4-fluoro-3-methylphenyl)-3-hydroxypiperidine-1-carboxylate Variable Cross-coupling or SNAr approach
Boc deprotection Boc-protected piperidine TFA, 0°C to RT, 7h Deprotected amine or salt 52% (example) Recrystallization from EtOH

Research Outcomes and Observations

  • The fluorination and bromination step is efficient and high-yielding, providing a versatile intermediate for further functionalization.

  • Oxidation steps using Dess-Martin periodinane are effective for introducing ketone functionality, which can be converted to hydroxy groups or other derivatives.

  • Cross-coupling reactions to install the aryl substituent require optimization of catalyst systems and reaction conditions to achieve good yields without racemization or side reactions.

  • Boc protecting group strategies are essential for controlling the reactivity of the nitrogen during multi-step synthesis and can be removed under mild acidic conditions without affecting other sensitive groups.

Chemical Reactions Analysis

This compound can undergo various reactions:

    Oxidation: Oxidation of the alcohol group in the piperidine ring could yield the corresponding ketone.

    Reduction: Reduction of the ester group could lead to the formation of the corresponding alcohol.

    Substitution: The tert-butyl group can be substituted under appropriate conditions.

Common reagents include oxidizing agents (e.g., chromic acid), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions.

Major products depend on the specific reaction conditions and the functional groups involved.

Scientific Research Applications

    Chemistry: Researchers study this compound’s reactivity and use it as a model system for understanding steric effects.

    Biology: Its unique tert-butyl group can influence protein-ligand interactions, making it relevant in drug design.

    Medicine: Investigating its pharmacological properties may reveal potential therapeutic applications.

    Industry: It could serve as a building block for more complex molecules.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific biological target. It may interact with enzymes, receptors, or other cellular components. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of tert-butyl piperidine carboxylates allows for tailored biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of Selected Analogs

Compound Name Substituents (Position 4) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Tert-butyl 4-(4-fluoro-3-methylphenyl)-3-hydroxypiperidine-1-carboxylate 4-fluoro-3-methylphenyl C₁₇H₂₂FNO₃ 307.36 Not explicitly listed Fluorine and methyl enhance lipophilicity
trans (±) tert-Butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate 4-chlorophenyl C₁₆H₂₂ClNO₃ 311.81 188861-32-7 Chlorine increases electronegativity
Tert-butyl 4-(3,4-difluorophenyl)-3-hydroxypiperidine-1-carboxylate 3,4-difluorophenyl C₁₆H₂₁F₂NO₃ 313.34 1354963-69-1 Dual fluorine atoms improve stability
tert-Butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate 4-fluoro-3-(trifluoromethyl)phenyl C₁₇H₁₉F₄NO₃ 361.34 1354953-08-4 Trifluoromethyl enhances electron-withdrawing effects
tert-Butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate None (fluorine at position 3) C₁₀H₁₆FNO₃ 217.24 955028-88-3 Fluorine at 3-position alters conformation

Key Comparative Observations:

Substituent Effects on Bioactivity :

  • The 4-fluoro-3-methylphenyl group in the target compound balances lipophilicity and metabolic stability compared to bulkier substituents like trifluoromethyl (Table 1).
  • Chlorine (in the 4-chlorophenyl analog) increases electronegativity but may reduce solubility .

Synthetic Challenges :

  • Steric hindrance significantly impacts yields. For example, cyclopropane coupling in C37 resulted in only 13% yield due to the bulky tert-butyl group .
  • Boc protection is generally efficient (e.g., 86% yield in ), but regioselectivity depends on reaction conditions.

Difluorophenyl analogs (e.g., ) exhibit enhanced thermal and oxidative stability, critical for drug formulation.

Applications :

  • While the target compound is likely a pharmaceutical intermediate, analogs like HAP-3MF demonstrate utility in materials science (e.g., green TADF emitters) .

Biological Activity

Tert-butyl 4-(4-fluoro-3-methylphenyl)-3-hydroxypiperidine-1-carboxylate, also known as a derivative of piperidine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including data tables, case studies, and relevant research findings.

Basic Information

PropertyValue
IUPAC Name This compound
CAS Number 870452-15-6
Molecular Formula C17H24FNO3
Molar Mass 309.38 g/mol

Research has indicated that compounds similar to this compound may exhibit various biological activities, particularly in the context of neurodegenerative diseases. For instance, studies have shown that related piperidine derivatives can act as inhibitors of acetylcholinesterase and β-secretase, enzymes implicated in Alzheimer's disease pathology .

In Vitro Studies

In vitro studies have demonstrated that this compound can enhance cell viability in the presence of amyloid-beta (Aβ) peptides, which are associated with neurotoxicity in Alzheimer's disease models. Specifically, it has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α in astrocyte cultures exposed to Aβ .

In Vivo Studies

In vivo investigations using animal models have provided insights into the compound's pharmacokinetics and therapeutic potential. For example, one study reported that while the compound exhibited protective effects against Aβ-induced toxicity in vitro, its efficacy in vivo was limited by bioavailability issues within the brain .

Case Study 1: Neuroprotection Against Aβ Toxicity

A study focused on the protective effects of related compounds on astrocytes exposed to Aβ showed that treatment with tert-butyl derivatives led to a significant increase in cell viability compared to untreated controls. The results indicated a potential for these compounds to mitigate neurodegenerative processes .

Case Study 2: Enzyme Inhibition Profile

Another investigation evaluated the enzyme inhibition profile of piperidine derivatives, revealing that certain compounds exhibited IC50 values in the low nanomolar range against β-secretase and acetylcholinesterase. This highlights their potential use as therapeutic agents for Alzheimer's disease .

Q & A

Q. How can this compound be utilized in PROTAC (Proteolysis-Targeting Chimera) design?

  • Methodological Answer : The tert-butyl carbamate acts as a linker anchor. Conjugation via EDC/NHS chemistry to E3 ligase ligands (e.g., thalidomide derivatives) and target proteins (e.g., BRD4) enables ternary complex formation. Validate degradation efficiency via Western blot (DC50_{50} < 100 nM) .

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